Cas no 1500843-15-1 (2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine)

2-1-(2,3-Dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine is a structurally unique amine derivative featuring a cyclopropyl-substituted indane core. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its rigid, bicyclic framework, which may enhance binding affinity and metabolic stability. The cyclopropyl group introduces steric constraints that can influence conformational preferences, potentially improving selectivity in target interactions. Its amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The indane moiety contributes to lipophilicity, which may be advantageous in CNS-targeted applications. This compound is of interest for exploratory studies in medicinal chemistry and drug discovery.
2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine structure
1500843-15-1 structure
商品名:2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine
CAS番号:1500843-15-1
MF:C15H21N
メガワット:215.33394408226
CID:5957818
PubChem ID:83673825

2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine
    • 1500843-15-1
    • 2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
    • EN300-2000728
    • インチ: 1S/C15H21N/c1-14(2,16)15(8-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9,16H2,1-2H3
    • InChIKey: ZDXZXZIXCAUJLK-UHFFFAOYSA-N
    • ほほえんだ: NC(C)(C)C1(C2C=CC3CCCC=3C=2)CC1

計算された属性

  • せいみつぶんしりょう: 215.167399674g/mol
  • どういたいしつりょう: 215.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2000728-2.5g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
2.5g
$2856.0 2023-09-16
Enamine
EN300-2000728-10.0g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
10g
$6266.0 2023-06-02
Enamine
EN300-2000728-1.0g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
1g
$1458.0 2023-06-02
Enamine
EN300-2000728-0.5g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
0.5g
$1399.0 2023-09-16
Enamine
EN300-2000728-5.0g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
5g
$4226.0 2023-06-02
Enamine
EN300-2000728-0.25g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
0.25g
$1341.0 2023-09-16
Enamine
EN300-2000728-10g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
10g
$6266.0 2023-09-16
Enamine
EN300-2000728-1g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
1g
$1458.0 2023-09-16
Enamine
EN300-2000728-0.05g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
0.05g
$1224.0 2023-09-16
Enamine
EN300-2000728-0.1g
2-[1-(2,3-dihydro-1H-inden-5-yl)cyclopropyl]propan-2-amine
1500843-15-1
0.1g
$1283.0 2023-09-16

2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine 関連文献

2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1500843-15-1 and Product Name: 2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine

The compound identified by the CAS number 1500843-15-1 and the product name 2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework of this compound incorporates a 2,3-dihydro-1H-inden scaffold, which is a well-known motif in medicinal chemistry, often associated with properties such as binding affinity and metabolic stability.

Recent research in the domain of indene derivatives has highlighted their utility as intermediates in the synthesis of bioactive molecules. The presence of the cyclopropylpropan-2-amine moiety in this compound introduces a unique structural feature that may contribute to its pharmacological profile. Cyclopropylamine derivatives are known for their ability to modulate enzyme activity and receptor interactions, making them valuable candidates for drug development. The combination of these structural elements suggests that this compound may exhibit multifaceted biological effects, which could be explored further in preclinical and clinical studies.

In the context of modern drug discovery, the synthesis and characterization of novel heterocyclic compounds like 2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine are crucial for identifying new therapeutic agents. The indene core provides a rigid aromatic system that can enhance binding interactions with biological targets, while the cyclopropylamine group introduces conformational constraints that may improve drug-like properties such as solubility and bioavailability. These features make this compound an intriguing subject for further investigation.

Advances in computational chemistry have enabled the rapid screening of large libraries of molecules for potential biological activity. By leveraging molecular modeling techniques, researchers can predict how compounds like 1500843-15-1 will interact with biological targets such as enzymes and receptors. This approach has been instrumental in identifying lead compounds for various therapeutic areas, including oncology, neurology, and inflammation. The structural motifs present in this compound align well with known pharmacophores, suggesting that it may possess inhibitory or modulatory effects on relevant biological pathways.

The synthesis of complex molecules like 2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine requires meticulous attention to detail to ensure high yield and purity. Modern synthetic methodologies often involve multi-step processes that incorporate advanced catalytic systems and purification techniques. The indene derivative itself is typically synthesized through cyclization reactions or cross-coupling processes, while the introduction of the cyclopropylamine group may involve nucleophilic substitution or reductive amination strategies. These synthetic routes highlight the intersection of organic chemistry and medicinal chemistry in the development of novel bioactive compounds.

From a pharmacological perspective, the potential applications of 1500843-15-1 are broad. The indene scaffold is associated with compounds that exhibit anti-inflammatory, analgesic, and antimicrobial properties, while the cyclopropylamine moiety is linked to activities such as kinase inhibition and neurotransmitter modulation. Given these precedents, this compound could be explored for its effects on pathways relevant to diseases such as cancer, autoimmune disorders, or central nervous system disorders. Preclinical studies would be necessary to validate these hypotheses and determine optimal dosing regimens.

The role of natural product-inspired scaffolds cannot be overstated in pharmaceutical innovation. Many successful drugs on the market today are derived from natural products or inspired by their structural features. The indene ring system is found in several natural products known for their bioactivity, underscoring its importance as a pharmacophore. By incorporating this motif into synthetic molecules like 2-1-(2,3-dihydro-1H-inden-5-yl)cyclopropylpropan-2-amine, researchers can harness its inherent properties while also exploring novel derivatives with enhanced efficacy or selectivity.

In conclusion, 1500843-15-1 represents a promising candidate for further exploration in drug discovery due to its unique structural features and potential biological activities. The combination of an indene core and a cyclopropylamine group provides a rich foundation for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional derivatives will be synthesized and evaluated for their pharmacological potential. The ongoing advancements in synthetic chemistry and computational biology will continue to accelerate the discovery process for compounds such as 1500843-15-1, bringing us closer to addressing unmet medical needs.

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